Photolysis Reactivity Ranking
In a direct head-to-head comparison, the rate of photolysis for methyl bromobenzoate isomers in benzene was determined to follow the order: ortho > meta > para [1]. This establishes a clear, quantifiable hierarchy of reactivity for the target compound relative to its closest structural analogs, positioning the meta-isomer (Methyl 3-bromobenzoate) with an intermediate reactivity profile.
| Evidence Dimension | Photolysis Rate |
|---|---|
| Target Compound Data | Intermediate rate (meta position) |
| Comparator Or Baseline | Methyl 2-bromobenzoate (ortho) and Methyl 4-bromobenzoate (para) |
| Quantified Difference | Relative reactivity order: ortho > meta > para |
| Conditions | Photolysis in benzene solution. |
Why This Matters
This provides a predictive reactivity benchmark for selecting the appropriate isomer for light-induced or radical-mediated transformations, ensuring the desired reaction kinetics and product distribution.
- [1] Nikishin, G. I., & Chel'tsova, M. A. (1968). Photolysis of methyl o-, m-, and p-bromobenzoates in benzene. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 17(1), 148–150. View Source
